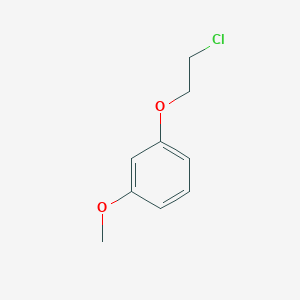

1-(2-Chloroethoxy)-3-methoxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(2-Chloroethoxy)-3-methoxybenzene is a chloro- and methoxy-substituted benzene derivative. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar chloro- and methoxy-substituted benzene derivatives, which can be used to infer some aspects of the synthesis, molecular structure, chemical reactions, and physical and chemical properties of 1-(2-Chloroethoxy)-3-methoxybenzene.

Synthesis Analysis

The synthesis of chloro- and methoxy-substituted benzene derivatives can involve various methods, including catalytic processes and reactions with peroxides. For example, iodobenzene-catalyzed cyclization is used to synthesize 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides from 2-aryl-N-methoxyethanesulfonamides with m-chloroperoxybenzoic acid, yielding moderate to good yields . This suggests that catalytic methods could potentially be applied to the synthesis of 1-(2-Chloroethoxy)-3-methoxybenzene, using appropriate starting materials and catalysts.

Molecular Structure Analysis

The molecular structure of chloro- and methoxy-substituted benzene derivatives is characterized by the orientation of the substituents on the benzene ring. For instance, in the case of 1,2-dimethoxybenzene, the methoxy groups are trans and twisted out of the plane . This information can be extrapolated to suggest that in 1-(2-Chloroethoxy)-3-methoxybenzene, the methoxy group may also exhibit a twisted conformation relative to the benzene ring plane.

Chemical Reactions Analysis

Chloro- and methoxy-substituted benzene derivatives can participate in various chemical reactions. The formation of cation radicals, as seen in the oxidation of 2-chloro-1,4-dimethoxybenzene by lignin peroxidase, indicates that such compounds can undergo redox reactions . Additionally, the reactivity of chloro-methoxy-carbene formed from diazirine suggests that 1-(2-Chloroethoxy)-3-methoxybenzene could also be reactive towards electron-poor alkenes and alcohols .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro- and methoxy-substituted benzene derivatives can be influenced by their molecular structure. For example, the orientation of methoxy groups affects the crystal packing and can participate in conjugation with the aromatic system . The photoluminescent properties of certain methoxy-substituted benzene derivatives, as seen in 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, suggest that 1-(2-Chloroethoxy)-3-methoxybenzene may also exhibit interesting optical properties .

Wissenschaftliche Forschungsanwendungen

- Organic Chemistry and Synthetic Chemistry

- This compound is synthesized via the Vilsmeier-Haack reaction . The structure of this previously unreported compound is thoroughly elucidated through NMR, FT-IR spectroscopy, and HRMS spectrometry .

- The Vilsmeier-Haack reaction is a useful tool for the formylation of aromatic and heterocyclic compounds, such as pyrroles, imidazoles, pyrazoles, etc .

- It has been shown that variously substituted pyrazole derivatives can be transformed into condensed pyrazolo [3,4- b ]pyridines, pyrazolo [1,5- a ]-, and pyrazolo [3,4- d ]pyrimidines through the Vilsmeier-Haack reaction .

- The products of the Vilsmeier-Haack formylation reaction could be versatile scaffolds in the synthesis of materials for solar cells , organic light-emitting diodes , and natural products .

- Compounds containing a 2-chloroethoxy chain are of particular interest, as they can be readily modified through a nucleophilic substitution reaction with various amines to furnish aminoalkoxy-functionalized potential anti-cancer, neuroprotective, or biological imaging agents .

Safety And Hazards

Eigenschaften

IUPAC Name |

1-(2-chloroethoxy)-3-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZITZAORZBGNDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30486090 |

Source

|

| Record name | 1-(2-CHLOROETHOXY)-3-METHOXYBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloroethoxy)-3-methoxybenzene | |

CAS RN |

102877-31-6 |

Source

|

| Record name | 1-(2-CHLOROETHOXY)-3-METHOXYBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[D]isoxazol-3-YL)ethanol](/img/structure/B1279936.png)

![Benzo[d]isoxazol-3-ylmethanamine](/img/structure/B1279938.png)